molecular formula C16H21N5O3 B2653670 4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-97-5

4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2653670
CAS RN: 878734-97-5
M. Wt: 331.376
InChI Key: FDHDXKJGQBPFPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Applications in Chemistry

Synthesis of Glycolurils and Analogues : Glycolurils and their analogues, including structures similar to 4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, have been extensively studied for their applications across various scientific fields. These compounds have pharmacological relevance (antibacterial, nootropic, neurotropic agents, etc.), and are also used in explosives, gelators, and as building blocks in supramolecular chemistry. The development of new synthesis methods for these compounds remains an area of active research due to their wide-ranging applications (Kravchenko, Baranov, & Gazieva, 2018).

Pharmacological Evaluation

Antinociceptive Effects and NOS Inhibition : The compound 1‐(2‐trifluoromethylphenyl)imidazole (TRIM), closely related to the specified chemical structure, has shown potent inhibition of neuronal and inducible nitric oxide synthase (NOS) isoforms, along with exhibiting antinociceptive activity without affecting arterial blood pressure. These findings suggest potential experimental use for investigating the biological roles of nitric oxide within the central nervous system (Handy, Wallace, Gaffen, Whitehead, & Moore, 1995).

Synthesis and Biomedical Applications

Imidazole Intermediates for Cyclic Carbonates : Reactive imidazole intermediates have been synthesized and utilized to create a library of functional cyclic carbonates with potential biomedical applications due to their low cytotoxicity on human dermal fibroblasts. This highlights the relevance of imidazole compounds in developing materials suitable for biomedical use (Olsson, Hult, Cai, García-Gallego, & Malkoch, 2014).

Catalysis and Material Science

N-Heterocyclic Carbene Ligands and Ruthenium Olefin Metathesis Catalysts : The synthesis of free N-heterocyclic carbenes (NHCs) and their application in creating ruthenium-based metathesis complexes showcases the utility of imidazole derivatives in catalysis. Such complexes have been efficiently used in macrocyclizations and cross metathesis, emphasizing their role in synthetic chemistry (Bantreil & Nolan, 2011).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position . Therefore, the development of new drugs that overcome the AMR problems is necessary .

properties

IUPAC Name

4,7,8-trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-8(2)20-10(4)11(5)21-12-13(17-15(20)21)18(6)16(24)19(14(12)23)7-9(3)22/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHDXKJGQBPFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6494002

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